molecular formula C7H4BrF3O2S B13328143 Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate

Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B13328143
M. Wt: 289.07 g/mol
InChI Key: YLGKDTIYRAOQBN-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and organic electronics. Thiophene derivatives are characterized by a five-membered ring containing sulfur, which imparts unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the reaction of 2-bromo-5-(trifluoromethyl)thiophene with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance reaction rates and yields. For instance, the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate under microwave irradiation in the presence of triethylamine has been reported to yield high purity products efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.

    Coupling Products:

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate is primarily related to its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethyl groups. These functional groups facilitate interactions with biological targets, leading to the modulation of biochemical pathways. For instance, in medicinal chemistry, it can inhibit specific enzymes or receptors, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison: Methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential for diverse applications. Compared to its analogs, it offers a broader range of chemical transformations and higher stability under various reaction conditions .

Properties

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07 g/mol

IUPAC Name

methyl 3-bromo-5-(trifluoromethyl)thiophene-2-carboxylate

InChI

InChI=1S/C7H4BrF3O2S/c1-13-6(12)5-3(8)2-4(14-5)7(9,10)11/h2H,1H3

InChI Key

YLGKDTIYRAOQBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C(F)(F)F)Br

Origin of Product

United States

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